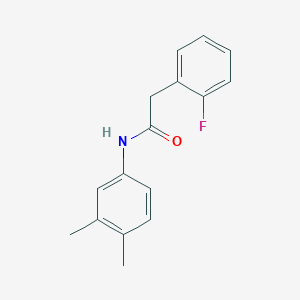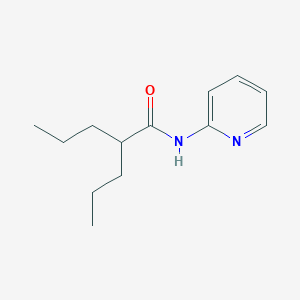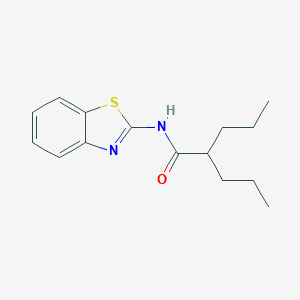
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide, also known as DMFA, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cancer growth and immune function. N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are often overexpressed in cancer cells. N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In neurodegenerative disease models, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to protect neurons from damage and improve cognitive function. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to modulate immune function by regulating cytokine production and immune cell activation.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide in lab experiments is its potential as a therapeutic agent in various fields, making it a promising subject for further research. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide research. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide and its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders. Finally, research on improving the solubility of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide may expand its potential uses in lab experiments.
合成方法
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 3,4-dimethylphenylamine with 2-fluorobenzoyl chloride to form N-(3,4-dimethylphenyl)-2-fluorobenzamide. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide.
科学研究应用
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. Studies have shown that N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has anti-tumor effects in various cancer cell lines, and may also have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to have immunomodulatory effects, potentially making it useful in the treatment of autoimmune diseases.
属性
分子式 |
C16H16FNO |
|---|---|
分子量 |
257.3 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H16FNO/c1-11-7-8-14(9-12(11)2)18-16(19)10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI 键 |
CMGWMARUIRDQOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2F)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
methylphosphonate](/img/structure/B290299.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)



![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)